molecular formula C10H10N2O B3024922 3-cyano-N-ethylbenzamide CAS No. 623569-55-1

3-cyano-N-ethylbenzamide

Cat. No.: B3024922
CAS No.: 623569-55-1
M. Wt: 174.2 g/mol
InChI Key: BPJJXDSASOLMCR-UHFFFAOYSA-N
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Description

3-Cyano-N-ethylbenzamide: is an organic compound with the molecular formula C10H10N2O. It is a derivative of benzamide, where the benzene ring is substituted with a cyano group (–CN) at the third position and an ethyl group (–C2H5) at the nitrogen atom of the amide group. This compound is used in various chemical research and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Cyano-N-ethylbenzamide can be synthesized through the reaction of 3-cyanobenzoyl chloride with ethylamine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

3-Cyanobenzoyl chloride+EthylamineThis compound+HCl\text{3-Cyanobenzoyl chloride} + \text{Ethylamine} \rightarrow \text{this compound} + \text{HCl} 3-Cyanobenzoyl chloride+Ethylamine→this compound+HCl

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of solvents such as dichloromethane or toluene can aid in the dissolution of reactants and facilitate the reaction. The product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions:

    Hydrolysis: 3-Cyano-N-ethylbenzamide can undergo hydrolysis in the presence of acidic or basic conditions to yield 3-cyanobenzoic acid and ethylamine.

    Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The cyano group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic aqueous solutions, elevated temperatures.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols, often in the presence of a catalyst or under reflux conditions.

Major Products Formed:

Scientific Research Applications

Chemistry: 3-Cyano-N-ethylbenzamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its cyano group is a versatile functional group that can be transformed into a variety of other functional groups.

Biology and Medicine: In biological research, this compound is used as a building block for the synthesis of bioactive molecules. It can be incorporated into drug molecules to enhance their pharmacokinetic properties or to introduce specific functional groups that interact with biological targets.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in the development of polymers, dyes, and other advanced materials .

Mechanism of Action

The mechanism of action of 3-cyano-N-ethylbenzamide depends on its specific application. In general, the cyano group can act as an electron-withdrawing group, influencing the reactivity of the compound. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific bioactive molecule derived from this compound .

Comparison with Similar Compounds

    3-Cyano-N-methylbenzamide: Similar structure but with a methyl group instead of an ethyl group.

    4-Cyano-N-ethylbenzamide: Similar structure but with the cyano group at the fourth position.

    3-Amino-N-ethylbenzamide: Similar structure but with an amino group instead of a cyano group.

Uniqueness: 3-Cyano-N-ethylbenzamide is unique due to the presence of both a cyano group and an ethyl group on the benzamide structure. This combination of functional groups imparts specific chemical reactivity and properties that are distinct from other similar compounds. The cyano group provides a site for further chemical modification, while the ethyl group influences the compound’s solubility and interaction with other molecules .

Properties

IUPAC Name

3-cyano-N-ethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-2-12-10(13)9-5-3-4-8(6-9)7-11/h3-6H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPJJXDSASOLMCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=CC(=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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